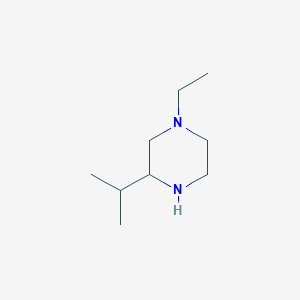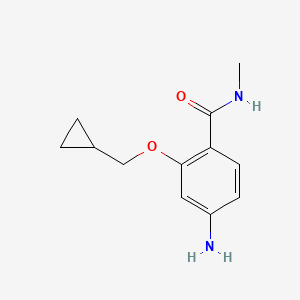
1-(4-Bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione (BPPD) is an organic compound with a unique structure that is of interest to scientists in a variety of research fields. BPPD is a small molecule with a molecular weight of 283.19 g/mol and a melting point of 106-108°C. It is a colorless crystalline solid with a faint odor. BPPD has a variety of applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
The compound shows potential anticonvulsant properties. Research has indicated that new N-Mannich bases of 3-(2-bromophenyl)-pyrrolidine-2,5-diones were effective in the maximal electroshock seizure test (MES) and showed protection in the subcutaneous pentylenetetrazole seizures test (scPTZ), indicating their potential as antiepileptic agents (Obniska, Rzepka, & Kamiński, 2012).
Luminescent Properties
The compound has been utilized in the synthesis of polymers with strong fluorescence characteristics, displaying high quantum yields and Stokes shift. These properties make the polymers suitable for various applications, possibly including electronic devices (Zhang & Tieke, 2008).
Chemical Synthesis
The compound is involved in efficient one-pot synthesis processes. For instance, it can react with primary alcohols to furnish corresponding Nα-urethane-protected β-alanine and γ-aminopropionic acid with excellent yields, showcasing its versatility in chemical synthesis (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).
Fungicidal Properties
Research indicates that derivatives containing the pyrrolidine-2,4-dione moiety exhibit visible fungicidal activity against several pathogens, suggesting their potential use in agricultural or pharmaceutical applications (Guihua, Chu, Chen, & Yang, 2014).
Anticancer and Anti-inflammatory Properties
Some studies have revealed that derivatives of the compound, such as 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, show significant anti-inflammatory and anticancer activities, indicating their potential therapeutic applications (Zulfiqar, Haroon, Baig, Tariq, Ahmad, Tahir, & Akhtar, 2021).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(prop-2-ynylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-7-15-11-8-12(17)16(13(11)18)10-5-3-9(14)4-6-10/h1,3-6,11,15H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRHYZYBAVDFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174000 | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-bromophenyl)-3-(2-propyn-1-ylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415719-05-9 | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-bromophenyl)-3-(2-propyn-1-ylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-bromophenyl)-3-(2-propyn-1-ylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



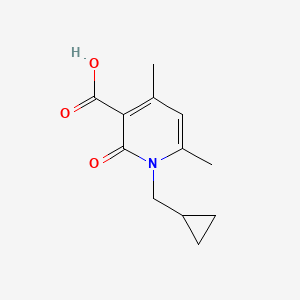
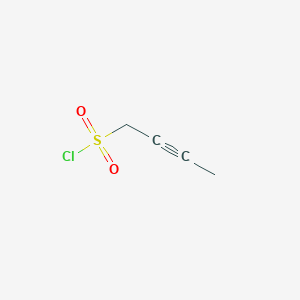

![8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443964.png)


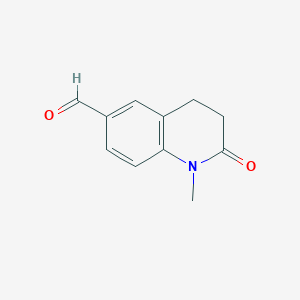

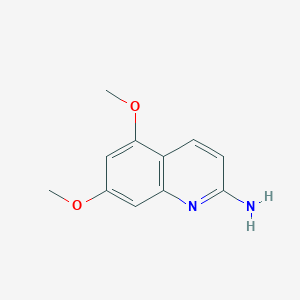

![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)

